molecular formula C13H20ClF2NO3 B6224104 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride CAS No. 2763758-42-3

2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Cat. No.: B6224104
CAS No.: 2763758-42-3
M. Wt: 311.8
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Description

2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoropropoxy group and dimethoxyphenyl group attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoropropoxy group: This step involves the reaction of a suitable phenol derivative with a difluoropropyl halide under basic conditions to form the difluoropropoxy group.

    Introduction of the dimethoxy groups: The next step involves the methylation of the phenol derivative to introduce the methoxy groups at the desired positions.

    Formation of the ethanamine backbone: This step involves the reaction of the substituted phenol derivative with an appropriate amine to form the ethanamine backbone.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoropropoxy and dimethoxyphenyl groups may interact with various enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine: The free base form of the compound without the hydrochloride salt.

    2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine acetate: Another salt form of the compound with different solubility and stability properties.

    2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine sulfate: Another salt form with distinct properties.

Uniqueness

The uniqueness of 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoropropoxy group enhances its stability and reactivity, while the dimethoxyphenyl group contributes to its biological activity. The hydrochloride salt form improves its solubility and handling properties, making it suitable for various research applications.

Properties

CAS No.

2763758-42-3

Molecular Formula

C13H20ClF2NO3

Molecular Weight

311.8

Purity

95

Origin of Product

United States

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